TAK-779 (N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride) is a synthetic, non-peptidic, small molecule antagonist of the chemokine receptors CCR5 and CXCR3. [] Chemokine receptors are part of the G protein-coupled receptor (GPCR) superfamily, which play a critical role in various cellular processes, including chemotaxis, cell proliferation, and signal transduction. [] TAK-779 blocks the interaction of chemokines with their respective receptors, thereby inhibiting the downstream signaling cascades involved in various physiological and pathological processes. [, , , ] Due to its dual antagonism of CCR5 and CXCR3, TAK-779 has been explored in a wide range of scientific research applications, including studies on HIV infection, inflammatory diseases, and transplantation. [, , , , , , , ]
TAK-779 is classified as a small-molecule antagonist. It was initially synthesized by Takeda Pharmaceutical Company and has been studied extensively for its potential therapeutic applications in HIV infection, autoimmune diseases, and other inflammatory conditions. Its mechanism of action involves the selective inhibition of CCR5, which plays a crucial role in the immune response and the pathogenesis of various diseases .
The synthesis of TAK-779 has been optimized to improve yield and efficiency. The original synthesis involved several key steps, including:
Recent advancements have introduced late-stage diversification strategies that allow for rapid synthesis of thiophene-based analogues of TAK-779, enhancing its pharmacological profile .
TAK-779 has a complex molecular structure characterized by its non-peptide nature. The molecular formula is C₁₈H₁₉ClN₂O₂S, with a molecular weight of approximately 364.87 g/mol. The structure includes:
The specific arrangement of these components allows TAK-779 to effectively bind to CCR5 and CXCR3 receptors, inhibiting their respective signaling pathways .
TAK-779 undergoes various chemical reactions during its synthesis, primarily involving:
These reactions are typically facilitated under controlled laboratory conditions to ensure high purity and yield of the final product .
The mechanism of action for TAK-779 involves:
Experimental data suggest that TAK-779 effectively reduces levels of pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent .
TAK-779 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics .
TAK-779 has multiple scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2